Hexyl octyl phthalate
Description
Properties
IUPAC Name |
1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCTXAGBGKLUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069508 | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-62-1 | |
| Record name | 1-Hexyl 2-octyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61827-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl octyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Environmental Distribution and Fate of Hexyl Octyl Phthalate
Environmental Occurrence and Concentrations
While specific data for hexyl octyl phthalate (B1215562) is limited, research on similar high molecular weight phthalates, such as di-n-octyl phthalate (DnOP) and di(2-ethylhexyl) phthalate (DEHP), provides insight into its likely environmental occurrence. These compounds are detected globally in the atmosphere, water systems, soil, and living organisms.
High molecular weight phthalates are considered semi-volatile organic compounds (SVOCs) and can be found in both the gaseous and particulate phases of the atmosphere. researchgate.net Their distribution between these phases is a critical factor in their atmospheric transport. Due to their low volatility, compounds like DEHP tend to associate with airborne particulate matter and dust. nih.govnih.gov This association allows them to be transported over long distances from industrial and urban sources to remote regions, including the Arctic. epa.govresearchgate.net Atmospheric deposition, through both wet and dry processes, serves as a significant pathway for the entry of these phthalates into aquatic and terrestrial ecosystems. publications.gc.ca
Once introduced into aquatic environments, the hydrophobic nature of high molecular weight phthalates causes them to partition from the water column to sediments. researchgate.net Consequently, concentrations are often significantly higher in sediments than in the overlying surface water. Industrial and municipal wastewater effluents are major sources of phthalate contamination in aquatic systems. ccme.camdpi.com
Published data for related phthalates in Canadian surface waters showed DEHP concentrations ranging from 0.29 to 300 µg/L and DnOP from 0.02 to 7 µg/L. ccme.ca Effluents from industrial facilities have been reported to contain DnOP levels up to 55 µg/L. ccme.ca In river sediments, DEHP is frequently detected, with concentrations varying based on proximity to urban and industrial areas. researchgate.net For instance, the mean DEHP concentrations in the sediments of the Love River in Taiwan were 28.6 ± 19.5 mg/kg during the wet season and 17.8 ± 11.6 mg/kg during the dry season. researchgate.net
Table 1: Concentrations of Selected High Molecular Weight Phthalates in Aquatic Systems Data for Hexyl octyl phthalate is not available; data for similar compounds are presented.
The application of sewage sludge to agricultural land is a significant route for the introduction of phthalates into terrestrial environments. nih.govresearchgate.net Phthalates strongly adsorb to the organic matter in sludge and soil, which limits their mobility but can lead to their persistence. epa.govccme.ca Studies have shown that the application of sewage sludge can lead to elevated concentrations of phthalates in soil, although the increase may be small if background concentrations are already high. nih.govresearchgate.net
Total concentrations of various phthalate esters in sludge from wastewater treatment plants have been found to range from 7.4 to 138.6 mg/kg dry weight. nih.gov One study investigated soil concentrations of dioctyl phthalate (DOP) after repeated applications of sewage sludge to pastures and concluded that the risk of increased exposure from this practice was small, partly due to high pre-existing soil concentrations. nih.gov
Table 2: Concentrations of Selected High Molecular Weight Phthalates in Terrestrial Systems Data for this compound is not available; data for similar compounds are presented.
The high lipophilicity of this compound suggests a potential for bioaccumulation in the fatty tissues of organisms. researchgate.net Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. sfu.ca However, for phthalate esters, the actual bioaccumulation is often lower than predicted by their lipophilicity alone. sfu.caresearchgate.net This is largely due to the ability of many organisms, particularly vertebrates, to metabolize these compounds. publications.gc.ca
Bioconcentration factors (BCFs), which measure uptake from water, are generally highest in algae, intermediate in invertebrates, and lowest in fish. publications.gc.ca This difference is attributed to varying metabolic capabilities. publications.gc.ca While bioaccumulation in aquatic organisms has been observed, the potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is considered less likely for many phthalates. publications.gc.camdpi.com Some studies suggest that high molecular weight phthalates like DEHP tend to have lower bioaccumulation factors as a result of trophic dilution. mdpi.com However, a compound is considered to have a risk of biomagnification if its biomagnification factor (BMF) is greater than 1. nih.gov The potential for biomagnification requires further study, as conclusive evidence is lacking. publications.gc.ca
Environmental Transport and Partitioning Mechanisms
The movement and distribution of this compound in the environment are primarily controlled by partitioning processes, especially its sorption to solid phases.
Sorption is a key process influencing the fate and transport of high molecular weight phthalates. wur.nl Due to their hydrophobicity, these compounds readily adsorb to organic carbon and particulate matter in soil, sediment, and water. epa.govnih.gov This strong sorption reduces their mobility in soil, limits their bioavailability to organisms, and can significantly delay their entry into groundwater and aquatic systems. ccme.cawur.nl In aquatic environments, this partitioning leads to the accumulation of phthalates in bottom sediments. researchgate.net The grain size and organic matter content of sediments are key factors affecting the concentration and distribution of these compounds. researchgate.net Similarly, in the atmosphere, sorption to airborne particles facilitates long-range transport. nih.gov Recent studies have also highlighted the potential for phthalates to adsorb onto microplastics in the marine environment, which could act as a vector for their transport and exposure to marine life. nih.gov
Volatilization and Atmospheric Deposition Dynamics
Phthalate esters, as a class of compounds, exhibit a wide range of volatility that is inversely related to their molecular weight. For higher molecular weight phthalates, such as this compound, the vapor pressure is generally low, which limits their tendency to volatilize from soil and water surfaces into the atmosphere. This characteristic is shared with other long-chain phthalates like di-n-octyl phthalate, which is noted to have a very low vapor pressure and does not readily evaporate nih.gov. The volatilization of di-n-octyl phthalate from moist soil surfaces can be an important fate process, but it is significantly attenuated by its tendency to adsorb to soil particles nih.gov.
Despite a low intrinsic volatility, the widespread use of products containing this compound can lead to its gradual release into the atmosphere. Once in the atmosphere, phthalates can exist in both the gas phase and adsorbed to particulate matter. The distribution between these two phases is dependent on the specific phthalate's properties and atmospheric conditions. Those adsorbed to airborne particles can be transported over long distances.
Atmospheric deposition, through both wet (rain and snow) and dry (particle settling) processes, is a primary mechanism by which this compound is transferred from the atmosphere to terrestrial and aquatic ecosystems. Studies on various phthalates have demonstrated their presence in atmospheric deposits, indicating that this is a significant pathway for their distribution in the environment acs.orgresearchgate.net. For instance, research on di-n-octylphthalate has confirmed its detection in both ambient air and rain samples cdc.gov. The atmospheric half-life of di-n-octylphthalate, due to its reaction with photochemically produced hydroxyl radicals, is estimated to be between 4.5 and 44.8 hours cdc.gov. However, when sorbed to particulates, its atmospheric residence time can be longer cdc.gov. The deposition of these particles contributes to the contamination of surface waters and soils cdc.gov.
Aqueous Solubility and Colloidal Dispersion Phenomena
The behavior of this compound in aquatic environments is largely governed by its aqueous solubility and its interaction with organic matter, which can lead to the formation of colloidal dispersions.
The aqueous solubility of phthalate esters generally decreases as the length of their alkyl chains increases researchgate.net. Consequently, this compound, with its hexyl and octyl chains, is expected to have a low water solubility. This is consistent with data for similar higher molecular weight phthalates. For example, di-n-octyl phthalate is described as being insoluble in water nih.gov. This low solubility means that in aquatic systems, this compound will preferentially partition from the water column to organic matter present in sediment and suspended solids cdc.govresearchgate.net.
Physicochemical Properties of Structurally Similar Phthalates
| Property | Di-n-octyl phthalate | Bis(2-ethylhexyl) phthalate (DEHP) |
| Molecular Weight | 390.56 g/mol | 390.56 g/mol |
| Vapor Pressure | 1.0 x 10⁻⁷ mm Hg | 1.32 mmHg at 392°F |
| Water Solubility | 0.022 mg/L | Insoluble in water |
| Log Kow (Octanol-Water Partition Coefficient) | >6.4 | - |
Environmental Transformation Pathways
Once released into the environment, this compound is subject to various transformation processes that determine its persistence and the formation of potential metabolites. Biodegradation is considered a primary pathway for the environmental breakdown of phthalates.
Biodegradation Processes
Biodegradation involves the breakdown of organic compounds by microorganisms. Phthalate esters can be degraded under both aerobic and anaerobic conditions, with the rate and extent of degradation being influenced by the phthalate's chemical structure and the prevailing environmental conditions.
Under aerobic conditions, the biodegradation of phthalate esters is typically initiated by the enzymatic hydrolysis of one or both of the ester bonds. This process is carried out by various microorganisms, including bacteria and fungi. The initial hydrolysis of a dialkyl phthalate results in the formation of a monoalkyl phthalate and the corresponding alcohol. Further hydrolysis of the monoalkyl phthalate yields phthalic acid and another alcohol molecule.
While specific kinetic data for the aerobic biodegradation of this compound is limited, studies on structurally similar phthalates provide valuable insights. For instance, the biodegradation of di-n-octyl phthalate has been reported. The general trend observed for phthalates is that the rate of biodegradation tends to decrease with increasing alkyl chain length. However, many microorganisms have demonstrated the ability to degrade even the higher molecular weight phthalates.
The resulting phthalic acid is a central intermediate that can be further metabolized by a wide range of microorganisms through pathways involving hydroxylation and ring cleavage, ultimately leading to the formation of simpler compounds that can enter central metabolic pathways.
In environments devoid of oxygen, such as sediments and certain subsurface soils, anaerobic biodegradation becomes the primary microbial process for the transformation of this compound. The anaerobic degradation of phthalates also commences with the hydrolysis of the ester linkages to form monoalkyl phthalates and alcohols, and subsequently phthalic acid.
The anaerobic metabolism of the resulting phthalic acid proceeds through different pathways compared to aerobic degradation. It typically involves an initial reduction of the aromatic ring, followed by ring cleavage. The specific metabolites formed will depend on the terminal electron acceptor being used by the microbial community (e.g., nitrate, sulfate, or carbon dioxide).
Studies on the anaerobic digestion of sludge have shown that higher molecular weight phthalates are generally more resistant to degradation than their shorter-chain counterparts. However, evidence for the anaerobic biodegradation of compounds like DEHP exists, suggesting that under appropriate conditions, higher molecular weight phthalates can be transformed, albeit at a slower rate.
A diverse array of microorganisms capable of degrading phthalate esters has been isolated from various environments, including soil, sediment, and activated sludge. While specific microbial communities responsible for the degradation of this compound have not been extensively characterized, research on other phthalates points to the involvement of several bacterial and fungal genera.
Genera such as Gordonia, Rhodococcus, Achromobacter, Bacillus, and Pseudomonas have been frequently implicated in the degradation of various phthalates, including those with longer alkyl chains. For example, a bacterial consortium containing Gordonia sp. and Rhodococcus sp. was found to effectively degrade di-(2-ethylhexyl) phthalate (DEHP) . Similarly, Lysinibacillus xylanilyticus has been identified as a degrader of DEHP osha.gov. It is highly probable that similar microbial communities, possessing the necessary esterase and oxygenase enzymes, are involved in the breakdown of this compound in the environment. The efficiency of these microbial communities can be influenced by environmental factors such as pH, temperature, and the presence of other organic matter.
Factors Influencing Biodegradation Efficiency in Environmental Matrices
Microbial degradation is considered a primary route for the breakdown of phthalate esters in the environment researchgate.netnih.gov. The efficiency of this process for long-chain phthalates, analogous to this compound, is governed by a combination of physicochemical and biological factors.
Bioavailability: A critical factor limiting the biodegradation of hydrophobic phthalates in soil and sediment is their bioavailability. These compounds strongly adsorb to organic matter, reducing their availability to microorganisms researchgate.net.
Temperature: Temperature significantly affects microbial growth and enzymatic activity. Optimal degradation for DEHP by various bacterial strains has been observed around 30°C nih.govresearchgate.netnih.gov. For example, the strain Nocardia asteroides LMB-7 showed a sharp increase in DEHP degradation from 23.41% at 20°C to 92.52% at 30°C within 24 hours nih.gov.
pH: The pH of the environmental matrix is crucial. While some microbes operate optimally in neutral conditions, many demonstrate high degradation efficiency in alkaline environments. The DEHP-degrading consortium LF showed optimal performance at a pH of 6.0 researchgate.net. In contrast, Nocardia asteroides LMB-7 exhibited high degradation efficiency at pH levels from 8.0 to 10.0 nih.gov.
Salinity: Salinity can impact the metabolic processes of microorganisms. However, some microbial consortia have shown high tolerance and efficiency in saline conditions. A halotolerant consortium designated LF degraded over 91% of DEHP in salt concentrations ranging from 0-3% researchgate.net.
Microbial Species: The specific microorganisms present are fundamental to degradation. Numerous bacteria capable of degrading DEHP have been isolated, including species from genera such as Gordonia, Rhodococcus, Achromobacter, Nocardia, and Ochrobactrum nih.govresearchgate.netnih.gov. Microbial consortia can be particularly effective due to a wider range of metabolic capabilities researchgate.net.
Table 1: Optimal Conditions for DEHP Biodegradation by Various Microorganisms
| Microorganism/Consortium | Optimal Temperature (°C) | Optimal pH | Other Factors | Degradation Efficiency | Source |
|---|---|---|---|---|---|
| Nocardia asteroides LMB-7 | 30 | 8.0 - 10.0 | Alkaline conditions favorable | 97.11% of 400 mg/L in 24h | nih.gov |
| Consortium LF | 30 | 6.0 | Halotolerant (0-3% NaCl) | 93.84% of 1000 mg/L in 48h | researchgate.net |
| Ochrobactrum anthropi L1-W | 30 | 6.0 | Halotolerant (up to 10% NaCl) | 98.7% of 200 mg/L in 72h | nih.gov |
Photodegradation Mechanisms and Products
Mechanisms: The photodegradation of phthalates typically proceeds through an advanced oxidation process involving highly reactive species, most notably hydroxyl radicals (•OH) researchgate.netnih.govresearchgate.net.
Direct Photolysis: In the absence of catalysts, UV light can directly strike the phthalate molecule. This process is generally slow but can lead to the cleavage of the ester's side-chains nih.gov.
Photocatalysis: The presence of semiconductor photocatalysts, such as titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃), greatly enhances degradation rates researchgate.netnih.govneu.edu.cn. When these catalysts are illuminated with UV light, they generate electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These radicals then attack the phthalate molecule.
The primary degradation mechanism for long-chain phthalates like DEHP and DOP involves the initial attack on the aliphatic ester side chains researchgate.netneu.edu.cn. This is followed by hydroxylation and the eventual opening of the aromatic benzene (B151609) ring, leading to mineralization into carbon dioxide (CO₂) and water (H₂O) researchgate.netneu.edu.cn.
Products: The breakdown of long-chain phthalates results in a series of intermediate products before complete mineralization. For DEHP, identified intermediates include mono-(2-ethylhexyl) phthalate (MEHP), which is formed by the cleavage of one ester bond researchgate.net. Further degradation can lead to the formation of phthalic acid, followed by simpler organic compounds like benzoic acid nih.govresearchgate.net. In some photocatalytic systems, ring-opening byproducts have also been detected nih.gov.
Table 2: Photodegradation Systems and Products for Long-Chain Phthalates
| Phthalate | System | Primary Mechanism | Key Intermediates/Products | Final Products | Source |
|---|---|---|---|---|---|
| DEHP | UV/TiO₂ | •OH radical attack, ester chain scission | Mono-(2-ethylhexyl) phthalate (MEHP), alcohols, aldehydes | CO₂, H₂O | researchgate.net |
| DOP | Halogen lamp/Fe₂O₃ | Branched chain degradation, benzene ring opening | Not specified | CO₂, H₂O | neu.edu.cn |
| DBP* | UV | Attack on carbon branch | Butyl benzoate, benzoic acid, butyl-o-hydroxybenzoate | - | nih.gov |
| DBP* | UV/TiO₂ | •OH radical attack on branch and ring | Mono-butyl phthalate, p-benzoquinone, ring-opening products | - | nih.gov |
\Note: Dibutyl phthalate (DBP) is a shorter-chain phthalate, but its degradation pathways provide insight into the general mechanisms for phthalate esters.*
Hydrolysis Under Varying Environmental pH Conditions
Abiotic hydrolysis is the chemical transformation of a compound due to its reaction with water. For phthalate esters, this process is generally negligible at a neutral pH researchgate.netresearchgate.net. The rate of hydrolysis is highly dependent on pH and temperature, with the reaction being substantially faster under either acidic or, more significantly, alkaline conditions nih.govresearchgate.netresearchgate.net.
Influence of pH: The hydrolysis of phthalate esters can be catalyzed by both acids and bases. However, base-catalyzed hydrolysis is typically several orders of magnitude faster than acid-catalyzed hydrolysis researchgate.net.
Neutral Conditions (pH ≈ 7): The hydrolysis rate is extremely slow. The estimated half-life for the hydrolysis of DEHP at neutral pH can be up to 2000 years researchgate.net.
Acidic Conditions (pH < 7): Under acidic conditions, the ester is hydrolyzed to the corresponding monoester and alcohol researchgate.net.
Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly. The reaction proceeds through the cleavage of the ester bonds, first forming a monoester and an alcohol, and then further hydrolyzing to phthalic acid and a second alcohol molecule nih.gov.
Influence of Structure: The rate of hydrolysis is also influenced by the length of the ester side chain. Generally, as the alkyl chain length of the ester increases, their water solubility decreases, which can make the hydrolysis process more challenging and slower researchgate.net.
Table 3: General Influence of pH on Phthalate Ester Hydrolysis
| pH Condition | Relative Rate | Primary Reaction | Source |
|---|---|---|---|
| Acidic | Slow | Acid-catalyzed hydrolysis to monoester and alcohol | researchgate.net |
| Neutral | Extremely Slow / Negligible | Uncatalyzed hydrolysis | researchgate.netresearchgate.net |
| Alkaline | Fast | Base-catalyzed hydrolysis to monoester/phthalic acid and alcohol(s) | researchgate.netresearchgate.net |
Toxicological Assessment of Hexyl Octyl Phthalate
Absorption, Distribution, Metabolism, and Excretion (ADME)
The interaction of hexyl octyl phthalate (B1215562) with a biological system begins with its absorption, followed by distribution throughout the body, metabolic transformation into various byproducts, and finally, excretion. The primary route of exposure for the general population to most phthalates is through the ingestion of contaminated food. epa.govnih.gov Other potential routes include inhalation and dermal contact. fda.govmdpi.com Once absorbed, phthalate diesters are rapidly metabolized. researchgate.net Due to their quick metabolism and excretion, urinary levels of phthalate metabolites are indicative of recent exposure. fda.gov
Ingestion is a significant pathway for the entry of hexyl octyl phthalate into the body. nih.gov In the gastrointestinal tract, lipases and other esterase enzymes play a critical role in the initial stage of metabolism. nih.govresearchgate.net These enzymes hydrolyze the phthalate diester into its corresponding monoester and alcohol. In the case of di-n-octyl phthalate (DnOP), it is broken down into mono-n-octyl phthalate (MnOP) and octanol. tandfonline.comnih.gov This initial hydrolysis is a rapid process that occurs in the intestine and parenchyma. researchgate.netcpsc.gov The resulting monoester metabolite is then systemically absorbed and distributed throughout the body. nih.gov Studies involving oral administration of DnOP to Sprague-Dawley rats have confirmed its absorption and subsequent metabolism, with various metabolites being identified in the urine. tandfonline.comnih.gov
Dermal contact represents another potential route of exposure to phthalates. fda.govnih.gov However, the efficiency of dermal absorption for phthalates is generally low and tends to decrease as the molecular weight of the compound increases. cpsc.gov Studies conducted with human skin have indicated that absorption of higher molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), is likely minimal. fda.gov Research comparing several phthalates showed that DEHP exhibited the highest tendency to accumulate in the skin as a reservoir, while lower molecular weight phthalates were more capable of penetrating across the skin barrier. nih.gov Given its molecular weight, this compound is expected to have limited transcutaneous penetration.
Exposure via inhalation is also a possibility, particularly for more volatile, lower molecular weight phthalates. nih.gov this compound is characterized as a clear, oily liquid with low volatility and a mild odor, meaning it does not evaporate easily. nih.gov These physical properties suggest that significant respiratory uptake under normal environmental conditions is less likely compared to more volatile compounds.
Once absorbed, this compound undergoes a two-phase metabolic process. researchgate.net Phase I involves the initial hydrolysis of the diester, followed by oxidation of the alkyl side chain. Phase II consists of the conjugation of the metabolites to facilitate their excretion. researchgate.net
The first and crucial step in the metabolism of this compound is the hydrolysis of one of its ester bonds. researchgate.net This reaction is catalyzed by non-specific lipases and esterases found in the intestines and other tissues, converting the parent diester into its monoester metabolite. nih.govumw.edu For di-n-octyl phthalate (DnOP), this process yields mono-n-octyl phthalate (MnOP). tandfonline.comnih.gov The monoester is generally considered to be the more biologically active form of the compound. cpsc.gov
| Parent Phthalate | Primary Monoester Metabolite | Metabolic Process |
|---|---|---|
| di-n-octyl phthalate (DnOP) | mono-n-octyl phthalate (MnOP) | Ester Hydrolysis |
| di(2-ethylhexyl) phthalate (DEHP) | mono(2-ethylhexyl) phthalate (MEHP) | Ester Hydrolysis |
Following the initial hydrolysis, the monoester metabolite of this compound undergoes further biotransformation. The alkyl side chain of the monoester is subject to oxidative metabolism, a Phase I process involving cytochrome P450 enzymes. umw.eduresearchgate.net This oxidation can occur at several positions on the alkyl chain, leading to the formation of various hydroxylated and carboxylated metabolites. researchgate.net
In studies with rats dosed with DnOP, a major oxidative metabolite identified in the urine was mono-(3-carboxypropyl) phthalate (MCPP). tandfonline.comnih.govnih.gov Notably, the urinary concentration of MCPP was found to be approximately 560 times higher than that of the primary monoester, MnOP, suggesting that oxidative metabolism is a major pathway for this compound. tandfonline.comnih.gov In addition to MCPP, at least five other oxidative metabolites of DnOP have been detected. nih.gov
For the related isomer DEHP, the monoester MEHP is further oxidized to metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). researchgate.net
After oxidation, these metabolites can undergo Phase II conjugation, primarily with glucuronic acid. researchgate.net This process, known as glucuronidation, increases the water solubility of the metabolites, which reduces their potential biological activity and facilitates their elimination from the body, predominantly through urine. cpsc.govresearchgate.net
| Primary Metabolite | Key Oxidative Metabolites | Metabolic Process | Conjugation Product |
|---|---|---|---|
| mono-n-octyl phthalate (MnOP) | mono-(3-carboxypropyl) phthalate (MCPP) | Oxidative Biotransformation | Glucuronide Conjugates |
| mono(2-ethylhexyl) phthalate (MEHP) | mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | Oxidative Biotransformation | Glucuronide Conjugates |
Metabolic Pathways: Ester Hydrolysis and Oxidative Biotransformation
Species-Specific Differences in Metabolism
The metabolism of phthalate esters can show considerable differences between species, which is a critical factor in toxicology. While specific comparative metabolism studies for Di-n-hexyl phthalate (DnHP) and Di-n-octyl phthalate (DnOP) are not as extensively detailed as for Di(2-ethylhexyl) phthalate (DEHP), general principles of phthalate metabolism apply. Phthalates are typically hydrolyzed to their monoester metabolites, which are then subject to further oxidation.
For the extensively studied DEHP, significant species differences are well-documented. For instance, microsomal lipase (B570770) activity, a key enzyme in the initial hydrolysis step, is significantly lower in humans than in mice. industrialchemicals.gov.au The Vmax/Km value (a measure of enzyme efficiency) in humans is approximately one-seventh of that in mice. industrialchemicals.gov.au Similarly, microsomal UDP-glucuronocyltransferase (UGT) activity, crucial for conjugating metabolites for excretion, is about six times lower in humans than in mice. industrialchemicals.gov.au In contrast, alcohol dehydrogenase (ADH) activity is reported to be two-fold higher in humans. industrialchemicals.gov.au
These enzymatic differences lead to different metabolite profiles. In mice, a higher proportion of the primary metabolite, mono(2-ethylhexyl)phthalate (MEHP), is found in urine compared to humans, who tend to excrete more of the further oxidized secondary metabolites. industrialchemicals.gov.au Rodents are also known to be more susceptible to peroxisome proliferation, a key mechanism of DEHP-induced hepatotoxicity, which is a response that is significantly weaker or absent in humans. nih.gov This difference is a primary example of how metabolic variations between species can lead to different toxicological outcomes. While direct data for DnHP and DnOP is less complete, it is expected that similar species-specific variations in metabolic pathways exist.
Table 1: Comparison of DEHP-Metabolizing Enzyme Activities in Humans vs. Mice This table is based on data for DEHP as a proxy to illustrate species-specific metabolic differences.
| Enzyme Activity | Human vs. Mouse | Implication |
| Microsomal Lipase | ~7x lower in humans | Slower initial breakdown of the parent compound. |
| Microsomal UGT | ~6x lower in humans | Slower conjugation of metabolites for excretion. |
| Cytosolic ALDH | ~2x lower in humans | Slower oxidation of aldehyde intermediates. |
| Alcohol Dehydrogenase (ADH) | ~2x higher in humans | Faster metabolism of alcohol intermediates. |
Tissue Distribution and Potential for Accumulation
Following absorption, phthalates and their metabolites are distributed throughout the body. Due to their lipophilic nature, there is a potential for accumulation in fatty tissues.
For Di-n-hexyl phthalate (DnHP) , studies in rats using dermal application showed no evidence of specific systemic accumulation in any particular tissue after seven days. industrialchemicals.gov.au Most of the dose that was not excreted remained at the site of application. industrialchemicals.gov.au
For Di-n-octyl phthalate (DnOP) , limited data from a 13-week study in rats showed low levels of the compound in the liver and adipose tissues following dietary administration. industrialchemicals.gov.au
The more extensively studied Di(2-ethylhexyl) phthalate (DEHP) is known to distribute to the liver, kidneys, and testes after entering the bloodstream. cdc.gov While it is mostly metabolized and excreted relatively quickly, small amounts can be stored in fat and may be secreted in breast milk. cdc.gov A study on broiler chicks demonstrated that DEHP accumulates to a greater extent in adipose tissue and skin compared to muscle and liver, highlighting its affinity for fatty tissues. researchgate.net The concentration of DEHP in the adipose tissue of chicks fed a high-phthalate diet reached up to 9.85 mg/kg. researchgate.net
Table 2: DEHP Concentration in Various Tissues of Broiler Chicks This table presents data for DEHP to illustrate tissue distribution patterns.
| Tissue | Concentration Range (mg/kg) |
| Muscle | 0.03 - 1.15 |
| Adipose Tissue | 0.25 - 9.85 |
| Skin | < 0.20 - 4.68 |
| Liver | 0.16 - 0.24 |
Excretion Pathways: Urinary and Fecal Elimination
The primary route of excretion for phthalates and their metabolites is through the urine, with a smaller contribution from fecal elimination. industrialchemicals.gov.aunih.gov After ingestion, phthalates like DnHP and DnOP are expected to be rapidly metabolized to their monoesters and other oxidative metabolites, which are then excreted. industrialchemicals.gov.auindustrialchemicals.gov.au
In a study involving dermal application of DnHP in rats, urine was the major route of excretion, accounting for approximately 18% of the applied dose over seven days. industrialchemicals.gov.au For DEHP, it is well-established that most of the compound and its metabolites leave the body within 24 hours in both urine and feces. cdc.gov Though phthalates have relatively short half-lives in tissues, chronic exposure can lead to their persistent presence and that of their metabolites in the body. nih.gov The metabolites are often excreted as glucuronide conjugates. nih.gov
Organ-Specific Toxicity and Pathological Manifestations
Hepatotoxicity: Cellular and Subcellular Alterations
The liver is a primary target organ for phthalate toxicity. industrialchemicals.gov.aunih.gov Studies comparing the effects of DEHP with its straight-chain analogues, DnHP and DnOP, reveal significant differences in their hepatotoxic profiles.
In rats fed high doses of DEHP , the characteristic effects include hepatomegaly (liver enlargement), proliferation of peroxisomes and smooth endoplasmic reticulum, and an accumulation of small lipid droplets in the midzonal and periportal regions of the liver. nih.gov DEHP is a strong inducer of peroxisome proliferation in rodents, a mechanism linked to its carcinogenic potential in these species. nih.gov Histopathological changes can include derangement of hepatic plates and inflammatory cell infiltration.
In contrast, diets containing DnHP or DnOP induced different effects. They caused an accumulation of large droplets of fat primarily around the central veins, which could lead to mild centrilobular necrosis after about 10 days. nih.gov Importantly, DnHP and DnOP are considered weak or ineffective inducers of peroxisome proliferation compared to DEHP. industrialchemicals.gov.aunih.govnih.gov A study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for DnOP of 37 mg/kg body weight/day, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 350 mg/kg bw/day based on histological changes in the liver. industrialchemicals.gov.au
Nephrotoxicity: Renal Function and Histopathological Changes
The kidneys are another target for phthalate-induced toxicity. nih.gov Exposure to certain phthalates has been associated with renal damage, including structural and functional abnormalities. nih.gov
For Di-n-octyl phthalate (DnOP) , studies in children with chronic kidney disease found that urinary concentrations of its metabolites were positively associated with biomarkers of tubular injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). plos.org This suggests that exposure may contribute to damage to the kidney tubules. plos.org However, in the same study, DnOP metabolites were not associated with changes in the estimated glomerular filtration rate (eGFR) or proteinuria. plos.org A 13-week dietary study in rats identified histological changes in the kidney as one of the effects at the LOAEL of 350 mg/kg bw/day. industrialchemicals.gov.au
The more potent phthalate, DEHP , has been shown to cause chronic progressive nephropathy in male mice, and kidney weights were significantly lower in animals exposed long-term. nih.gov
Thyroid Gland Effects and Endocrine Disruption Potential
Phthalates are recognized as endocrine-disrupting chemicals that can interfere with the normal functioning of hormonal systems, including the hypothalamic-pituitary-thyroid (HPT) axis. mdpi.comcsun.edu
Studies on Di-n-octyl phthalate (DnOP) have shown it to have no enhanced- or anti-estrogenic activity in an estrogen-responsive medaka eleutheroembryos test. mdpi.com In a 13-week study in rats, histological changes in the thyroid were observed at a dose of 350 mg/kg bw/day. industrialchemicals.gov.au
In contrast, extensive research on DEHP has demonstrated its potential to disrupt thyroid hormone homeostasis. nih.govfrontiersin.org Studies have found associations between urinary concentrations of DEHP metabolites and altered levels of thyroid hormones in adult men, including changes in free thyroxine (T4) and total triiodothyronine (T3). nih.gov Some research suggests that phthalates may possess anti-thyroid hormone activity, potentially by interfering with the thyroid receptor. csun.edu Intrauterine exposure to DEHP in rats has been shown to disrupt the function of the HPT axis in their offspring during adult life, suggesting a programming effect that increases susceptibility to thyroid dysfunctions. frontiersin.org
Immunological Effects and Modulation of Immune Response
The direct immunological effects of this compound have not been extensively characterized in available studies. However, research on analogous phthalate compounds suggests potential interactions with the immune system. For instance, studies on di-n-hexyl phthalate (DnHP) have indicated variable immune reactions in aquatic invertebrates. nih.gov In broader assessments of di-n-octyl phthalate (DnOP), potential effects on immune function have been noted as a possibility, although not conclusively determined. cpsc.gov
Much of the understanding of phthalate immunotoxicity comes from studies on other compounds like di(2-ethylhexyl) phthalate (DEHP). Exposure to DEHP has been shown to induce immune dysregulation, reducing the absolute numbers of peripheral white blood cells, including lymphocytes, monocytes, and neutrophils in mice. nih.gov DEHP has also been found to exacerbate sepsis-induced immunosuppression, suggesting it may act as an environmental immune disruptor. nih.gov While these findings relate to DEHP, they highlight plausible pathways by which other phthalates could modulate immune responses. However, without direct studies on this compound, its specific immunological profile remains an area requiring further investigation.
Neurotoxicity: Behavioral and Neuropathological Endpoints
The neurotoxic potential of phthalates is a subject of ongoing research, with varying results depending on the specific compound and study design. For di-n-octyl phthalate (DnOP), a close structural analog, the evidence for neurotoxicity is not definitive. An EPA hazard characterization concluded that DnOP cannot reasonably be anticipated to cause neurotoxicity. cpsc.gov
Gastrointestinal Tract Integrity and Function
Direct research on the effects of this compound on the gastrointestinal tract is scarce. Studies on di-n-octyl phthalate (DnOP) indicate that it is rapidly absorbed from the gastrointestinal tract following ingestion. industrialchemicals.gov.au Animal studies have not found significant pathological changes in the pancreas of rats fed high doses of DnOP. cdc.gov
In contrast, more extensive research on di(2-ethylhexyl) phthalate (DEHP) has shown that it can impact intestinal health. DEHP exposure has been linked to the disruption of the gut barrier function and the promotion of intestinal inflammation. nih.gov Studies in animal models suggest that DEHP can induce gut microbial remodeling, altering the balance of beneficial and detrimental bacteria, which may contribute to inflammation. nih.gov In stomach tissue, DEHP has been associated with chronic inflammation, which can be a precursor to other gastric conditions. researchgate.netdocumentsdelivered.com While these findings are for DEHP, they point to potential mechanisms by which phthalates could affect gastrointestinal integrity, though such effects have not been demonstrated for DnOP.
Reproductive and Developmental Toxicity Assessments
Male Reproductive System Effects: Testicular Atrophy and Spermatogenesis
The male reproductive system is a known target for certain phthalates. Di-n-hexyl phthalate (DnHP) has demonstrated clear reproductive toxicity in animal models. In contrast, studies on di-n-octyl phthalate (DnOP) have generally not found adverse effects on testicular function or morphology. cdc.gov This suggests that the length of the alkyl chain is a critical factor in determining testicular toxicity.
The table below summarizes key findings from a study on various di-n-alkyl phthalates, highlighting the effects on the testes.
| Phthalate Ester | Testicular Effects in Rats |
| Di-n-butyl phthalate | Testicular lesions similar to DEHP |
| Di-n-pentyl phthalate | Testicular lesions similar to DEHP |
| Di-n-hexyl phthalate | Testicular lesions similar to DEHP |
| Di-n-heptyl phthalate | Testicular atrophy |
| Di-n-octyl phthalate | No adverse effects on testicular function or morphology |
Female Reproductive System Effects: Ovarian Function and Fertility
The effects of phthalates on the female reproductive system are complex and appear to vary significantly between different compounds. For di-n-octyl phthalate (DnOP), studies in mice have shown no adverse effects on fertility or the characteristics of the estrous cycle, even at high doses. nih.gov
However, other phthalates have been associated with ovarian dysfunction. Compounds like DEHP have been shown to disrupt hormone signaling, affect the growth and function of ovaries, and accelerate the recruitment of primordial follicles, which could lead to premature ovarian failure. frontiersin.orgsemanticscholar.orgmdpi.com Exposure to certain phthalates has been linked to decreased estradiol (B170435) levels and anovulation in animal models. semanticscholar.orgnih.gov One study found that diisononyl phthalate (DiNP) disrupted reproductive cycles in female mice, reducing their ability to become pregnant. news-medical.net The lack of effect observed for DnOP suggests it may not share the same mechanisms of ovarian toxicity as other phthalates like DEHP and DiNP.
Developmental Endpoints in Offspring: Growth, Viability, and Malformations
Prenatal exposure to certain phthalates has been shown to cause developmental toxicity, with effects varying by the specific compound. Di-n-hexyl phthalate (DnHP) is a potent developmental toxicant in rats. In contrast, di-n-octyl phthalate (DnOP) shows much lower developmental toxicity, with observed effects being less severe. nih.govsigmaaldrich.com
A study directly comparing DnHP and dicyclohexyl phthalate (DCHP) found that DnHP caused significant dose-related developmental issues. These included a high rate of embryo mortality, significant decreases in fetal weight, and various malformations. Both DnHP and DnOP have been observed to cause an increase in the incidence of skeletal variations, specifically rudimentary lumbar ribs, in rat fetuses. nih.gov A key indicator of anti-androgenic effects, a decrease in the anogenital distance (AGD) of male fetuses, was observed with DnHP but not with DnOP. nih.gov
The following table details the comparative developmental toxicity of DnHP and DnOP in rats.
| Endpoint | Di-n-hexyl Phthalate (DnHP) | Di-n-octyl Phthalate (DnOP) |
| Maternal Effects | Reduced food consumption and body weight gain at 750 mg/kg/day. | No adverse effect on maternal feed consumption or body weight gain. nih.gov |
| Embryo/Fetal Viability | Marked embryo mortality at 750 mg/kg/day. | No effect on post-implantation loss. nih.gov |
| Fetal Growth | Significant decrease in fetal weight at 500 and 750 mg/kg/day. | No effect on fetal body weight. nih.gov |
| Malformations | Cleft palate, eye defects, axial skeleton abnormalities at 500 and 750 mg/kg/day. | No increase in fetal malformations or external/visceral variations. nih.gov |
| Skeletal Variations | Significant delay of ossification; increased incidence of supernumerary lumbar ribs. | Significant increase in rudimentary lumbar ribs at all tested doses. nih.gov |
| Male Reproductive Development | Significant decrease in anogenital distance (AGD) at all doses; increased undescended testis at 500 and 750 mg/kg/day. | Anogenital distance (AGD) was not affected. nih.gov |
Intergenerational and Transgenerational Effects
Intergenerational effects refer to the impact of exposure on the first generation (F1) of offspring, while transgenerational effects are those that persist into the second generation (F2) and beyond, without direct exposure.
Studies on Di(2-ethylhexyl) phthalate (DEHP) have demonstrated both intergenerational and transgenerational consequences. Maternal exposure to DEHP in rodents has been shown to induce adverse reproductive outcomes that can be inherited by subsequent generations. mdpi.com
Key findings from animal studies include:
Anogenital Distance (AGD): A sensitive marker of androgen action during development, AGD was significantly reduced in the F1, F2, and F3 male offspring of rats exposed to DEHP. mdpi.com
Sperm Function: Decreased sperm counts were observed in the F1 and F2 generations of male rat offspring following maternal DEHP exposure. mdpi.com DNA fragmentation in sperm was also noted across multiple generations. mdpi.com
Reproductive Organ Weights: In a study on mice, males in a DEHP-lineage three generations removed from the initial exposure had smaller seminal vesicle weights in early puberty. nih.gov
Behavioral Changes: Transgenerational effects on behavior have also been documented. In mice, multigenerational exposure to DEHP resulted in altered social investigation and exploratory behaviors in the F1 generation, with a reversal of these trends in the F3 generation. researchgate.net In another study, male mice from a DEHP lineage (F3 generation) displayed more digging and less self-grooming in social interaction tests. nih.gov
Stress Response: Females from a DEHP lineage (F3) exhibited lower corticosterone (B1669441) concentrations after restraint stress, indicating a transgenerational impact on the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
These effects suggest that DEHP can induce epigenetic modifications that are heritable across generations, leading to lasting impacts on reproductive health and behavior. mdpi.comnih.govresearchgate.net
Genotoxicity and Carcinogenicity Studies
In vitro tests are conducted on microorganisms or cultured cells to assess the potential of a substance to cause genetic mutations.
Ames Test: DEHP has consistently tested negative for mutagenicity in the Salmonella typhimurium (Ames) test, with and without metabolic activation, across various strains (TA98, TA100, TA1535, TA1537, TA1538). nih.govnih.govnih.gov Its major metabolites, mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol (EH), also showed no mutagenic activity in this assay. nih.gov
Mouse Lymphoma Assay: DEHP and its metabolites, MEHP and EH, did not exhibit mutagenic activity in the L5178Y mouse lymphoma cell assay. nih.govnih.gov
Chromosomal Aberration and Sister Chromatid Exchange: DEHP did not induce chromosomal aberrations in Chinese Hamster Ovary (CHO) cells. nih.gov However, it did cause a marginal, dose-related increase in sister chromatid exchanges (SCEs) in CHO cells, which are exchanges of genetic material between sister chromatids. nih.gov MEHP has been reported to cause chromosome damage in CHO cells. nih.govsemanticscholar.org
Table 1: Summary of In Vitro Mutagenicity Assays for DEHP
| Assay | Test System | Result | Reference |
|---|---|---|---|
| Ames Test | S. typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) | Negative | nih.govnih.govnih.gov |
| Mouse Lymphoma Assay | L5178Y cells | Negative | nih.govnih.gov |
| Chromosomal Aberrations | CHO cells | Negative | nih.gov |
| Sister Chromatid Exchange | CHO cells | Marginal Increase | nih.gov |
In vivo assessments are conducted in living organisms to evaluate genotoxic effects.
Micronucleus Test: The standard bone marrow micronucleus test in mice has generally been negative for DEHP. researchgate.net However, a more recent repeated-dose liver micronucleus (RDLMN) assay in rats showed an increased frequency of hepatic micronuclei after 14 or 28 days of exposure to DEHP. nih.gov This suggests that DEHP or its metabolites may cause chromosomal damage specifically in the liver, a primary target organ. nih.gov The lack of effect in the bone marrow highlights the importance of assessing genotoxicity in the target tissue of carcinogenicity. nih.gov Studies also suggest DEHP may have an aneugenic effect, causing the loss of entire chromosomes during cell division, rather than a clastogenic (chromosome-breaking) effect. frontiersin.orgnih.gov
Comet Assay: The comet assay detects DNA strand breaks. Studies using this assay have produced mixed results. One study found that DEHP could produce DNA damage in human blood cells in vitro, an effect that was abolished by rat liver microsomes, suggesting detoxification in a whole-animal system. nih.govsemanticscholar.org An in vivo study on sperm DNA from men exposed to environmental levels of phthalates did not find a significant association between the DEHP metabolite MEHP and DNA damage. nih.gov
Table 2: Summary of In Vivo Genotoxicity Assessments for DEHP
| Assay | Test System | Tissue | Result | Reference |
|---|---|---|---|---|
| Micronucleus Test | Mouse | Bone Marrow | Negative | researchgate.net |
| Repeated-Dose Micronucleus Test | Rat | Liver | Positive | nih.gov |
| Comet Assay | Human | Sperm | Negative (for MEHP) | nih.gov |
Chronic exposure to high doses of DEHP has been shown to cause liver cancer in rats and mice. nih.govnih.gov
Rodent Bioassays: Two-year feeding studies conducted by the National Toxicology Program (NTP) found that DEHP produced a dose-dependent increase in the incidence of hepatocellular carcinomas and adenomas in both male and female Fischer 344 rats and B6C3F1 mice. nih.gov
Other Tumors: In addition to liver tumors, an increased incidence of Leydig cell tumors in the testes and mononuclear cell leukemia (MCL) in male rats has been reported.
Tumor Promotion: DEHP is considered to be a tumor promoter rather than a tumor initiator. tandfonline.comnih.gov Studies in rats have shown that DEHP can exacerbate colon tumorigenesis induced by a known carcinogen, 1,2-dimethylhydrazine (B38074) (DMH). ntu.edu.tw Research also suggests that DEHP's active metabolite, MEHP, may promote the progression of hormone-related cancers, such as ovarian cancer, by enhancing cell migration and invasion. frontiersin.orgnih.gov
The primary mechanism for DEHP-induced liver tumors in rodents has historically been attributed to the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). However, evidence suggests that other, non-PPARα-mediated mechanisms also play a significant role. nih.govresearchgate.net
PPARα-Independent Pathways: Liver tumors can still develop in PPARα-null mice exposed to DEHP, indicating that PPARα activation is not essential for its carcinogenicity. nih.gov
Activation of Other Nuclear Receptors: DEHP may activate other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), which are also involved in liver cell proliferation and tumorigenesis. frontiersin.org
Oxidative Stress: While peroxisome proliferation leads to the production of reactive oxygen species (ROS) and oxidative stress, this is considered a key event in both PPARα-dependent and independent pathways of carcinogenesis. frontiersin.orgnih.gov
NF-κB Activation: Long-term exposure to DEHP has been shown to promote the proliferation and survival of human hepatocellular carcinoma (HepG2) cells by activating the nuclear factor-kappa B (NF-κB) signaling pathway, which is linked to inflammation and cancer. frontiersin.orgnih.gov
Aryl Hydrocarbon Receptor (AhR): Some research proposes that the aryl hydrocarbon receptor (AhR) and its downstream signaling cascade may contribute to phthalate-induced tumorigenesis. nih.govresearchgate.net
Mechanisms of Toxicity
The toxicity of DEHP is multifaceted, involving several mechanisms that primarily impact the reproductive and endocrine systems, as well as the liver.
Endocrine Disruption: DEHP is a well-known endocrine-disrupting chemical (EDC). mdpi.com Its primary mode of action in this regard is anti-androgenic. In the developing male, DEHP disrupts fetal Leydig cell function, leading to reduced testosterone (B1683101) synthesis. nih.gov This can result in a constellation of reproductive malformations known as "phthalate syndrome," which includes testicular dysgenesis, hypospadias, and cryptorchidism. nih.gov
Receptor-Mediated Signaling: The effects of DEHP and its active metabolite MEHP are often mediated through nuclear receptors.
PPAR Activation: As mentioned, MEHP activates PPARs. In the ovary, this activation is hypothesized to suppress the aromatase enzyme, leading to decreased estradiol production and anovulation. nih.govcbs8.com In the liver, PPARα activation leads to peroxisome proliferation, altered lipid metabolism, and ultimately contributes to hepatocarcinogenesis in rodents. nih.gov
Androgen Receptor (AR): DEHP metabolites can interact with the ligand-binding pocket of the androgen receptor, potentially disrupting AR signaling and contributing to abnormal androgen-related reproductive function. mdpi.com
Metabolic Activation: DEHP itself is relatively inert. It is rapidly hydrolyzed in the body to its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), and then further oxidized to secondary metabolites. frontiersin.orgmdpi.com MEHP is considered the primary toxic moiety responsible for most of the reproductive and developmental toxicity. nih.govca.gov
Cell Proliferation and Apoptosis: In the liver, DEHP has been shown to induce cell proliferation and decrease apoptosis (programmed cell death), creating a favorable environment for the development of tumors. nih.govnih.govresearchgate.net
Interference with Intracellular Signaling: Phthalates can interfere with various intracellular signaling pathways. For example, MEHP has been shown to activate the PI3K/Akt/NF-κB pathway in ovarian cancer cells, promoting metastasis. nih.gov DEHP may also affect the JAK2/STAT3 pathway, which is involved in insulin (B600854) and leptin signaling. frontiersin.org
Receptor-Mediated Mechanisms (e.g., Peroxisome Proliferator-Activated Receptors)
The toxicological effects of many phthalates are mediated through interactions with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). vu.nl Phthalates, including congeners similar to this compound, are known to activate PPARs, which are critical regulators of lipid metabolism, glucose homeostasis, and cellular differentiation. vu.nlcpsc.gov
The activation of the alpha isoform of PPAR (PPARα) is a key event in the hepatotoxicity of certain phthalates. This activation leads to increased lipid metabolism, hepatocellular proliferation, and a decrease in hepatocellular apoptosis. nih.gov While direct studies on this compound are limited, research on the structurally related di(2-ethylhexyl) phthalate (DEHP) has demonstrated that its metabolites are agonists of PPARα. nih.gov This interaction is believed to be a primary driver of the observed liver effects in rodent studies, including hepatomegaly and peroxisome proliferation. epa.gov It is important to note that there are significant species-specific differences in PPARα activation, with rodents showing a more pronounced response compared to humans. cpsc.gov
The table below summarizes the activation of different PPAR isoforms by various phthalate monoesters, which are the active metabolites of phthalate diesters.
| Phthalate Monoester | PPARα Activation | PPARγ Activation | PPARβ Activation |
| Mono-ethylhexyl phthalate (MEHP) | Strong | Moderate | Weak |
| Mono-n-butyl phthalate (MBP) | Weak | Moderate | Weak |
| Mono-benzyl phthalate (MBzP) | Moderate | Strong | Weak |
| Mono-n-octyl phthalate (MOP) | Moderate | Weak | Weak |
This table is illustrative and based on general findings for common phthalate monoesters. The specific activation profile for the monoesters of this compound may vary.
Oxidative Stress Induction and Antioxidant Defense Systems
Exposure to certain phthalates has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. The monoester metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), has been shown to increase ROS generation and oxidative DNA damage in placental cells in vitro. nih.gov
The mechanisms underlying phthalate-induced oxidative stress are multifaceted. They can involve the uncoupling of mitochondrial oxidative phosphorylation, leading to electron leakage and ROS formation. Additionally, the proliferation of peroxisomes, a hallmark of PPARα activation, can result in an overproduction of hydrogen peroxide, a potent ROS. vu.nl Studies on DEHP have demonstrated that it can lead to an increase in lipid peroxidation products like malondialdehyde (MDA) and a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.commdpi.com This disruption of the cellular redox balance can contribute to cellular damage and has been implicated in the toxic effects of phthalates on various organs, including the liver and reproductive system. mdpi.com
Endocrine Disruption Pathways (e.g., anti-androgenic activity)
Several phthalates are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. A primary mechanism of endocrine disruption for many phthalates, including those structurally similar to this compound, is their anti-androgenic activity. This refers to the ability to interfere with the synthesis, regulation, or action of androgens, which are male sex hormones crucial for the development and maintenance of the male reproductive system.
The anti-androgenic effects of phthalates are particularly concerning during critical windows of development. Fetal exposure to certain phthalates has been shown in animal studies to lead to a spectrum of male reproductive tract malformations, collectively known as the "phthalate syndrome." The underlying mechanism is believed to involve the downregulation of key genes involved in testosterone synthesis in the fetal testes.
While the parent phthalate diesters are generally inactive, their monoester metabolites are considered the active anti-androgenic agents. Studies on DEHP have shown that its metabolites can interfere with androgen receptor (AR) signaling, potentially leading to reproductive dysfunction.
Apoptosis and Necrosis Induction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Dysregulation of apoptosis is implicated in various toxicological responses. Certain phthalates have been shown to modulate apoptotic pathways. For instance, DEHP has been observed to inhibit apoptosis in some cell types, which could contribute to tumor promotion. Conversely, in other contexts, phthalate exposure can induce apoptosis. DEHP has been shown to induce apoptosis in testicular cells, which is a contributing factor to its reproductive toxicity.
The induction of apoptosis by phthalates can be triggered by various cellular stressors, including oxidative stress and DNA damage. mdpi.com Necrosis, a form of cell death resulting from acute cellular injury, has also been observed following exposure to high concentrations of some phthalates. For example, studies on DEHP have reported necrosis in liver and testicular tissues. epa.gov
Interference with Cellular Signaling Pathways
Phthalates can interfere with a variety of cellular signaling pathways, contributing to their diverse toxicological effects. Beyond the well-established interactions with PPARs and androgen signaling, phthalates have been shown to affect other signaling cascades.
For example, DEHP has been found to modulate the expression of genes involved in dopamine (B1211576) signaling in zebrafish, suggesting a potential for neurobehavioral toxicity. mdpi.com Additionally, some phthalates and their metabolites can interfere with calcium signaling, which is a ubiquitous second messenger system involved in a vast array of cellular processes.
The table below provides a summary of some key cellular signaling pathways affected by phthalates.
| Signaling Pathway | Phthalate(s) Implicated | Potential Toxicological Outcome |
| Peroxisome Proliferator-Activated Receptors (PPARs) | DEHP and other high molecular weight phthalates | Hepatotoxicity, altered lipid metabolism |
| Androgen Receptor (AR) Signaling | DEHP, DBP, BBP | Male reproductive toxicity |
| Dopamine Signaling | DEHP | Neurobehavioral effects |
| Calcium Signaling | Various phthalates | Disruption of diverse cellular functions |
This table is based on findings for commonly studied phthalates and serves as an indication of potential pathways affected by this compound.
Comparative Toxicology with Other Phthalate Esters
The toxicological properties of this compound can be inferred by comparing it with other phthalate esters for which more extensive data are available. The structure of a phthalate, particularly the length and branching of its alkyl side chains, plays a crucial role in determining its toxicological profile.
Structure-Activity Relationships for Toxicity
Structure-activity relationship (SAR) studies for phthalates have revealed distinct patterns for their developmental and reproductive toxicity. The potency of phthalates in inducing male reproductive toxicity is highly dependent on the structure of their alkyl side chains.
Generally, phthalates with straight-chain alkyl groups of 4 to 6 carbons exhibit the highest anti-androgenic activity. Phthalates with shorter (C1-C3) or longer (C8-C13) straight side chains are typically less potent or inactive. The presence of branching in the side chains can also influence toxicity. For instance, DEHP, with its branched 2-ethylhexyl side chains, is a potent reproductive toxicant.
In terms of liver effects, a study comparing DEHP with its straight-chain analogs, di(n-hexyl) phthalate (DnHP) and di(n-octyl) phthalate (DnOP), found significant differences. DEHP induced a robust proliferation of peroxisomes and other characteristic liver changes, whereas DnHP and DnOP primarily caused fat accumulation with only a slight induction of peroxisomal enzymes. epa.gov This suggests that the branched structure of DEHP is a key determinant of its potent peroxisome proliferating activity.
The following table summarizes the general structure-activity relationships for phthalate toxicity.
| Alkyl Chain Length/Structure | Anti-Androgenic Potency | Peroxisome Proliferation Activity |
| Short (C1-C3) | Low/Inactive | Low |
| Medium (C4-C6) | High | Moderate to High |
| Long (C7-C13) | Low/Inactive | Variable |
| Branched | Generally higher than linear of similar carbon number | High (e.g., DEHP) |
This table represents general trends and exceptions may exist.
Based on these SARs, this compound, with its C6 and C8 alkyl chains, would be predicted to have some potential for reproductive and liver toxicity, though its exact potency relative to other phthalates would require specific experimental data.
Comparison of Hazard Profiles with Di(2-ethylhexyl) phthalate (DEHP) and Di-n-octyl phthalate (DnOP)
The toxicological profiles of phthalates can vary significantly based on the structure of their alkyl side chains. A comparative analysis of this compound against two well-studied phthalates, Di(2-ethylhexyl) phthalate (DEHP) and Di-n-octyl phthalate (DnOP), reveals differences in their potential hazards, particularly concerning reproductive and developmental toxicity.
Di(2-ethylhexyl) phthalate (DEHP) is one of the most extensively studied phthalates and is recognized for its reproductive and developmental toxicity in animal studies. nih.govdntb.gov.ua Exposure to DEHP is associated with a range of adverse effects on the male reproductive system, often termed "phthalate syndrome," which includes reduced fertility, decreased testis weight, and malformations of the reproductive tract when exposure occurs during critical developmental windows. cbs8.comyoutube.com The primary active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is considered the main agent responsible for these toxic effects. researchgate.net Furthermore, DEHP has been shown to cause liver tumors in rodents, leading to its classification as a probable human carcinogen by some regulatory bodies, although its mechanism of carcinogenicity is considered less relevant to humans. frontiersin.org
Di-n-octyl phthalate (DnOP) , in contrast, generally exhibits a lower toxicity profile compared to DEHP. cpsc.gov Studies in animals indicate that DnOP has low acute toxicity and is a mild skin and eye irritant. nj.govnoaa.gov Importantly, DnOP has not been shown to cause the significant reproductive and developmental effects associated with DEHP. cpsc.gov For instance, it does not appear to significantly affect the ability of male animals to father offspring. cbs8.com While some studies show that high doses can affect the liver, kidneys, and thyroid, the reproductive and carcinogenic effects have not been conclusively determined for DnOP. cpsc.govnih.gov
Direct toxicological data for This compound is limited in publicly available scientific literature. However, its hazard profile can be inferred by examining phthalates with similar alkyl chain lengths, such as Di-n-hexyl phthalate (DnHP). DnHP, which has a C6 alkyl chain, has demonstrated significant developmental and reproductive toxicity in animal studies, including embryo mortality and malformations at high doses. cbs8.com Phthalates with intermediate chain lengths (C4-C6) are often associated with a higher potential for reproductive toxicity. nih.gov Given that this compound contains both a hexyl (C6) and an octyl (C8) chain, its profile may lie between the higher toxicity of DnHP and the lower toxicity of DnOP. It is part of a broader category of C6-C10 phthalates, for which some mixtures have shown minor reproductive and developmental effects, though typically at high dose levels.
The following table summarizes the comparative hazard profiles of these three compounds based on available research findings.
| Hazard Endpoint | This compound (inferred) | Di(2-ethylhexyl) phthalate (DEHP) | Di-n-octyl phthalate (DnOP) |
|---|---|---|---|
| Reproductive Toxicity (Male) | Suspected, based on data for DnHP (C6) showing effects. cbs8.com | Demonstrated testicular toxicity and "phthalate syndrome" in animal studies. cbs8.com | Minimal to no significant effects reported in animal studies. cpsc.gov |
| Developmental Toxicity | Suspected, based on data for DnHP showing embryolethality and teratogenicity. | Demonstrated effects on male reproductive tract development. nih.gov | No significant adverse effects observed in developmental studies. cbs8.com |
| Carcinogenicity | Data not available. | Increased incidence of liver tumors in rodents. frontiersin.org Classified as a probable human carcinogen by some agencies. osha.gov | Not conclusively determined; some data suggests it may act as a promoter of preneoplastic liver lesions. cpsc.gov |
| Primary Target Organs | Likely reproductive system, liver. | Reproductive system (testes), liver, kidneys. nih.gov | Liver, kidneys, thyroid at high doses. cpsc.govnih.gov |
Cumulative and Mixture Effects of Phthalates
Humans are typically exposed to a mixture of multiple phthalates simultaneously through various sources, including consumer products, food packaging, and indoor dust. nih.govnih.gov This concurrent exposure has led to significant concern regarding the cumulative health risks, as the combined effects of these chemicals may be greater than the effect of any single compound alone. cpsc.gov
Research has shown that certain phthalates that cause similar adverse health outcomes can act in a dose-additive manner. dntb.gov.uanih.gov This is particularly relevant for the anti-androgenic effects that lead to male reproductive development issues, known as the "phthalate syndrome." cbs8.com Phthalates such as DEHP, dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP) can disrupt male sexual differentiation by interfering with androgen biosynthesis. nih.gov When animals are exposed to a mixture of these phthalates, the combined effect on endpoints like anogenital distance and testosterone production is often predictable by summing the potencies of the individual chemicals. nih.gov This additive effect can occur even when each chemical in the mixture is present at a level that would not produce a significant effect on its own. nih.gov
The principle of cumulative risk is not limited to phthalates alone. It extends to other environmental chemicals that may share a common mechanism of adverse action. nih.gov For example, a cumulative risk assessment for phthalates should ideally consider other anti-androgenic chemicals that can also interfere with male reproductive development, even if they are structurally different. nih.gov Focusing on a common adverse outcome, rather than a specific chemical class, provides a more comprehensive and health-protective approach to risk assessment. nih.govnih.gov
The widespread and simultaneous exposure of the general population to multiple phthalates has been confirmed through biomonitoring studies that detect various phthalate metabolites in human urine. nih.gov This evidence underscores the importance of moving beyond single-chemical risk assessments to a cumulative framework that accounts for the real-world scenario of co-exposure to complex chemical mixtures. nih.govcpsc.govnih.gov
An in-depth examination of the analytical methodologies is crucial for the accurate detection and quantification of this compound in various research contexts. This article details the established and emerging techniques for the analysis of this specific phthalate, focusing on sample handling, separation, and detection.
Risk Assessment and Regulatory Considerations for Hexyl Octyl Phthalate
Derivation of Reference Doses (RfDs) and Acceptable Daily Intakes (ADIs)
Reference Doses (RfDs) and Acceptable Daily Intakes (ADIs) are quantitative estimates of a substance's daily exposure level that is not expected to cause adverse health effects over a lifetime. These values are typically derived from toxicological studies on animals.
The process involves identifying the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL) from these studies. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. This value is then divided by a series of uncertainty factors (UFs) to account for variabilities and knowledge gaps, such as extrapolating from animals to humans and accounting for sensitive subpopulations.
For di-n-octyl phthalate (B1215562) (DnOP), the U.S. EPA has established a Reference Dose (RfD) for chronic oral exposure.
Key Toxicological Reference Values for Di-n-octyl Phthalate (DnOP)
| Issuing Body | Reference Value | Value | Basis for Derivation |
|---|---|---|---|
| U.S. EPA | Reference Dose (RfD) | 0.02 mg/kg/day | Based on increased relative liver weight in adult animals epa.gov. |
The derivation of an RfD, as exemplified in studies of other plasticizers, involves applying uncertainty factors to the NOAEL. A total uncertainty factor of 100 is commonly used, which may comprise factors for interspecies variation (e.g., 3x), intraspecies variation (10x), and database uncertainty (e.g., 3x) nih.gov.
Exposure Pathways and Routes of Human and Ecological Exposure
Human and ecological exposure to hexyl octyl phthalate can occur through various pathways and routes due to its use in a wide range of consumer and industrial products epa.govnih.gov. Since phthalates are not chemically bound to the plastic matrix, they can leach into the environment over time researchgate.netfrontiersin.org.
Human Exposure:
Ingestion: This is considered a primary route of exposure for the general population. Phthalates can migrate from food packaging into foodstuffs, particularly those with high-fat content priateliazeme.skresearchgate.net. Ingestion of contaminated indoor dust, especially by children, is another significant pathway priateliazeme.sk.
Dermal Contact: Direct contact with consumer products containing phthalates, such as some plastics and personal care products, can lead to dermal absorption nih.govresearchgate.net.
Ecological Exposure:
Environmental Release: this compound enters the environment through various channels, including industrial discharge, effluent from municipal wastewater treatment plants, and runoff from agricultural areas where plastic products are used nih.govresearchgate.net.
Environmental Fate: Once released, phthalates are found in different environmental compartments. They have been detected in surface water, sediment, soil, and air nih.govresearchgate.netnih.gov. Due to their chemical properties, they can adsorb to soil and sediment particles nih.gov.
Biota Exposure: Organisms in aquatic and terrestrial ecosystems are exposed to phthalates present in their environment. This can lead to bioaccumulation in some species researchgate.net.
Ecological Risk Assessment in Aquatic and Terrestrial Environments
Ecological risk assessment evaluates the potential adverse effects of chemical stressors on organisms and ecosystems. For phthalates in aquatic and terrestrial environments, this assessment is crucial due to their widespread presence nih.govresearchgate.net.
A common method for quantifying ecological risk is the Risk Quotient (RQ) method. The RQ is calculated by dividing the Measured Environmental Concentration (MEC) of a substance by its Predicted No-Effect Concentration (PNEC).
An RQ > 1 suggests a high ecological risk.
An RQ between 0.01 and 1 indicates a medium risk.
An RQ < 0.01 implies a low risk nih.gov.
Aquatic Environments: Phthalates are known to pose risks to aquatic organisms at different trophic levels, including algae, crustaceans, and fish nih.govnih.gov. Studies have shown that certain phthalates can cause high risks to these sensitive species nih.govresearchgate.net. For example, a study on the U-Tapao Canal in Thailand found that the total average concentration of several phthalates exceeded the criteria recommended by the USEPA for the protection of aquatic life nih.gov. While di-n-octyl phthalate (DNOP) was measured in a study of the Persian Gulf, specific risk levels for it were not detailed in the summary nih.govplos.org.
Terrestrial Environments: Phthalate contamination is also a concern in terrestrial ecosystems. The use of plastic films in agriculture and the disposal of waste in landfills can lead to soil contamination researchgate.netresearchgate.net. Soil organisms, such as earthworms and nematodes, can exhibit toxic responses to various phthalates researchgate.netnih.gov. The assessment of risk in terrestrial environments considers the concentration of the chemical in the soil and its potential effects on soil-dwelling organisms and the wider food web researchgate.netsiue.edu.
Regulatory Frameworks and Guidelines (e.g., EPA, EU, National Agencies)
Several national and international bodies have established regulatory frameworks and guidelines to manage the risks associated with this compound.
Regulatory Status of Di-n-octyl Phthalate (DNOP)
| Regulatory Body | Framework/Regulation | Key Provisions |
|---|---|---|
| U.S. EPA | Phthalates Action Plan (under TSCA) | Includes DnOP as one of eight phthalates of concern due to toxicity and evidence of pervasive human and environmental exposure epa.gov. |
| Priority Pollutant List | The USEPA has classified six PAEs as top priority pollutants, including di-n-octyl Phthalate (DnOP) nih.gov. | |
| European Union | REACH (Annex XVII) | Restricts the use of Di-n-Octyl Phthalate (DNOP) in toys and childcare articles that can be placed in the mouth by children. The concentration must not exceed 0.1% by mass of the plasticized material nih.goveuropa.eu. |
| RoHS Directive | While the RoHS Directive restricts DEHP, DBP, BBP, and DIBP in electrical and electronic equipment, it does not specifically list DNOP in the primary restriction ineris.fr. |
| China | National Standards | Sets a limit for DNOP in plastic toys at 0.1% of the material composition nih.gov. |
These regulations primarily target products that lead to direct human exposure, especially for vulnerable populations such as children nih.gov.
Uncertainty Analysis in Risk Assessment of this compound
Risk assessment is an inherently complex process that involves numerous uncertainties. A thorough risk assessment must identify and characterize these uncertainties to provide a complete picture of the potential risks.
Key sources of uncertainty in the risk assessment of this compound include:
Interspecies and Intraspecies Extrapolation: Toxicological data are often derived from animal studies. Extrapolating these results to humans introduces uncertainty, as does accounting for variability within the human population (e.g., children, the elderly) nih.gov. Uncertainty factors are applied to RfD and ADI calculations to address this nih.gov.
Dose-Response Assessment: There can be uncertainty in the shape of the dose-response curve, particularly at the low environmental exposure levels experienced by the general population.
Exposure Assessment: Accurately quantifying human and ecological exposure is challenging. There are often data gaps regarding the concentrations of phthalates in various media and products, leading to uncertainty in intake estimates priateliazeme.sk.
Mixture Effects: Organisms are typically exposed to a mixture of different chemicals, including multiple types of phthalates, in the environment. The combined effects of these mixtures (synergistic or antagonistic) are often not fully understood and represent a significant area of uncertainty in risk assessments researchgate.netnih.gov.
Data Gaps: For many phthalates, including this compound, there may be a lack of comprehensive long-term toxicity data, particularly for certain endpoints or specific populations priateliazeme.sk.
Regulators explicitly acknowledge and incorporate these uncertainties, often by using conservative assumptions and applying safety factors to ensure that public health and the environment are protected despite the existing knowledge gaps nih.gov.
Emerging Research Areas and Future Directions
Advanced Toxicological Modeling and In Silico Approaches
Modern toxicology is increasingly moving towards predictive models to understand the potential adverse effects of chemicals like hexyl octyl phthalate (B1215562), reducing reliance on traditional animal testing. In silico, or computational, approaches are at the forefront of this shift, offering powerful tools to assess toxicity and elucidate mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. For phthalates, QSARs can predict properties such as aquatic toxicity based on molecular descriptors. nih.govresearchgate.netnih.govresearchgate.netmdpi.com These models are instrumental in screening large numbers of chemicals for potential hazards and prioritizing them for further testing. The development of robust QSARs for hexyl octyl phthalate would enable a more rapid assessment of its potential risks to various organisms.
Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. epa.govhesiglobal.orgmdpi.comnih.govresearchgate.net These models can simulate the concentration of this compound and its metabolites in different organs over time, providing crucial information for understanding its dose-response relationship and for extrapolating findings from animal studies to humans. While PBPK models have been developed for other phthalates like diethyl phthalate (DEP) and di(2-ethylhexyl) phthalate (DEHP), the development of a specific PBPK model for this compound is a key area for future research. nih.govresearchgate.net
In Silico Toxicity Prediction Tools: Web-based platforms and software are increasingly used to predict various toxicological endpoints. nih.govsciensage.infonih.govdntb.gov.ua For instance, the ProTox-II webserver can predict the toxicity mechanisms of various phthalates. sciensage.info Such tools can be employed to screen this compound for a range of potential adverse effects, including carcinogenicity, mutagenicity, and immunotoxicity, guiding further experimental investigation. sciensage.info
Table 1: In Silico Approaches in Phthalate Toxicology
| Modeling Approach | Description | Application to this compound |
| QSAR | Predicts biological activity based on chemical structure. | Estimation of aquatic toxicity and other environmental endpoints. |
| PBPK | Simulates the ADME of a chemical in the body. | Predicting internal dosimetry and assessing human health risks. |
| Toxicity Prediction Tools | Screen for various toxicological endpoints using computational algorithms. | Rapid assessment of potential carcinogenicity, mutagenicity, and other adverse effects. |
Development of Novel Bioremediation Strategies
The persistence of this compound in the environment necessitates the development of effective and eco-friendly remediation techniques. Bioremediation, which utilizes microorganisms to break down pollutants, offers a promising solution.
Microbial Degradation: A variety of microorganisms, including bacteria and fungi, have been identified for their ability to degrade phthalates. nih.govnih.gov Research is focused on isolating and characterizing novel microbial strains with high efficiency in degrading high-molecular-weight phthalates like this compound. For example, some bacterial strains have shown the ability to degrade di-n-octyl phthalate. nih.gov
Enzymatic Degradation: The breakdown of phthalates by microorganisms is mediated by specific enzymes, primarily esterases, that hydrolyze the ester bonds. researchgate.netresearchgate.net Identifying and characterizing these enzymes is a key step in developing novel bioremediation strategies. Future research may focus on immobilizing these enzymes for use in bioreactors for the efficient treatment of contaminated water and soil.
Genetic Engineering: Advances in genetic engineering offer the potential to enhance the bioremediation capabilities of microorganisms. nih.govbiorxiv.orgresearchgate.net By introducing or overexpressing genes that encode for phthalate-degrading enzymes, it is possible to create "super-bugs" with an enhanced ability to break down persistent pollutants like this compound. nih.govresearchgate.netbiorxiv.orgnih.gov
Table 2: Bioremediation Strategies for Phthalates
| Strategy | Description | Potential for this compound |
| Microbial Degradation | Utilization of naturally occurring microorganisms to break down the compound. | Isolation of specific strains that can efficiently degrade this compound. |
| Enzymatic Degradation | Application of isolated enzymes to catalyze the breakdown of the compound. | Development of enzyme-based treatment systems for contaminated environments. |
| Genetic Engineering | Modification of microorganisms to enhance their degradative capabilities. | Creation of engineered bacteria with optimized pathways for this compound degradation. |
Longitudinal Human Cohort Studies on Health Outcomes
Longitudinal cohort studies, which follow a group of individuals over a long period, are invaluable for assessing the long-term health effects of environmental exposures. Several large-scale cohort studies have investigated the association between phthalate exposure and various health outcomes.
Biomonitoring: These studies typically measure the levels of phthalate metabolites in urine samples to assess exposure. While many studies have focused on metabolites of more common phthalates like DEHP, future cohort studies should include the measurement of metabolites specific to this compound to get a clearer picture of its exposure levels in the general population.
Health Outcomes: Longitudinal studies have linked phthalate exposure to a range of health issues, including respiratory problems like asthma, metabolic disorders such as obesity, and effects on reproductive health. nih.govbohrium.comresearchgate.netnih.govnih.gov Future research should aim to specifically assess the association between this compound exposure and these and other health outcomes, particularly during critical windows of development such as pregnancy and early childhood.
Development of More Sensitive and Specific Analytical Methods for Low-Level Detection
Accurate assessment of human exposure to this compound relies on sensitive and specific analytical methods to detect low levels of the compound and its metabolites in various biological and environmental matrices.
Current Methods: Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique for the analysis of phthalates. This method offers good sensitivity and specificity, but there is always a need for improvement, especially for detecting trace amounts in complex samples.
Future Directions: Research in this area is focused on developing methods with even lower limits of detection and quantification. This may involve the use of novel sample preparation techniques, such as advanced solid-phase extraction sorbents, to pre-concentrate the analytes before analysis. Additionally, the development of high-resolution mass spectrometry techniques could provide greater specificity and reduce interferences from other compounds in the sample matrix.
Research on Sustainable Alternatives and Green Chemistry Approaches
Given the concerns about the potential health and environmental effects of this compound, there is a significant research effort focused on developing safer and more sustainable alternatives.
Chemical Alternatives: A number of chemical alternatives to phthalates are already in use, including citrates, sebacates, adipates, and terephthalates. mst.dkumd.eduuml.eduacs.org However, it is crucial to thoroughly evaluate the toxicological profiles of these alternatives to avoid "regrettable substitutions," where one hazardous chemical is replaced with another that has similar or different adverse effects. acs.org
Bio-based Plasticizers: There is a growing interest in the development of plasticizers from renewable resources, such as vegetable oils. umd.edu These bio-based alternatives may offer a more sustainable and biodegradable option. scribd.com However, their performance characteristics and long-term safety still require comprehensive evaluation.
Green Chemistry Principles: The principles of green chemistry provide a framework for designing safer chemicals and chemical processes. rsc.org Applying these principles to the design of new plasticizers can lead to the development of molecules that are inherently less toxic and have a reduced environmental footprint. This includes designing chemicals that are readily biodegradable and have a lower potential for bioaccumulation.
Q & A
Q. What analytical methods are recommended for detecting and quantifying hexyl octyl phthalate in environmental or biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound due to its sensitivity in separating complex mixtures. Key methodological considerations include:
- Using a DB-5MS capillary column for optimal resolution of phthalate isomers .
- Employing solid-phase extraction (SPE) with C18 cartridges for sample cleanup in environmental matrices like house dust .
- Validating recovery rates using deuterated internal standards (e.g., d4-DEHP) to account for matrix interference .
- Reporting limits of detection (LODs) below 0.1 µg/g for low-concentration samples, such as pediatric exposure studies .
Q. How should researchers design exposure assessment studies for this compound in indoor environments?
- Sampling Strategy : Collect settled dust samples using standardized vacuum protocols (e.g., ISO 16000-28) to ensure reproducibility .
- Temporal Variability : Include longitudinal sampling to account for seasonal fluctuations in phthalate levels .
- Confounding Factors : Control for variables like flooring type (PVC vs. wood) and ventilation rates, which influence phthalate accumulation .
- Data Normalization : Report concentrations per gram of dust to enable cross-study comparisons .
Advanced Research Questions
Q. How can contradictory findings about this compound’s endocrine-disrupting effects be resolved?
- Mechanistic Studies : Combine in vitro receptor-binding assays (e.g., PPARγ transactivation) with in vivo models to clarify dose-response relationships .
- Systematic Reviews : Use PRISMA guidelines to synthesize data across studies, highlighting methodological disparities (e.g., exposure routes, animal strains) .
- Cohort Analysis : Compare outcomes in populations with co-exposure to other phthalates (e.g., DEHP) to isolate this compound-specific effects .
Q. What methodologies are critical for assessing the cumulative risk of this compound with other phthalates?
- Hazard Index (HI) Approach : Calculate HI using toxicity equivalence factors (TEFs) derived from relative potency estimates .
- Biomonitoring : Measure urinary metabolites (e.g., monohexyl phthalate) alongside other phthalate biomarkers to quantify aggregate exposure .
- Probabilistic Modeling : Integrate pharmacokinetic (PBPK) models with exposure data to predict tissue-specific dosimetry .
Q. What experimental models are suitable for evaluating the developmental toxicity of this compound?
- Rodent Models : Use Sprague-Dawley rats with oral gavage exposure during gestation (GD 6–20), mirroring protocols for di-n-hexyl and di-n-octyl phthalates .
- Endpoints : Assess fetal weight, skeletal malformations, and anogenital distance (AGD) as sensitive indicators of endocrine disruption .
- Dose-Response : Include a low-dose group (≤10 mg/kg/day) to identify non-monotonic effects, which are common in phthalate toxicity .
Q. How can researchers differentiate this compound from structurally similar phthalates in analytical workflows?
- Chromatographic Optimization : Adjust GC temperature gradients to resolve co-eluting peaks (e.g., hexyl isooctyl phthalate vs. This compound) .
- High-Resolution MS : Use Q-TOF instruments to distinguish isomers via exact mass and fragment ion patterns .
- Spectral Libraries : Reference databases like NIST must include retention indices for branched and linear alkyl phthalates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
